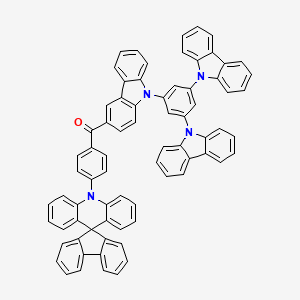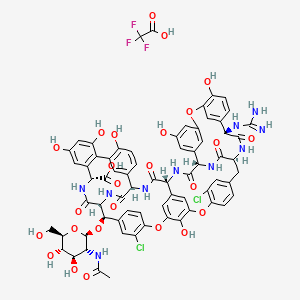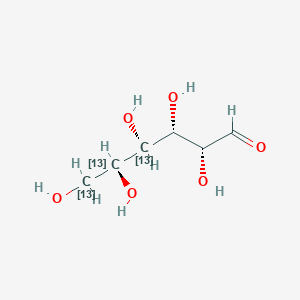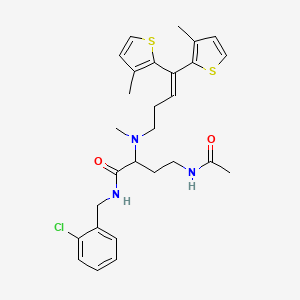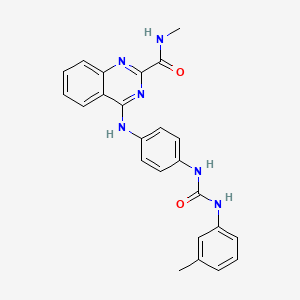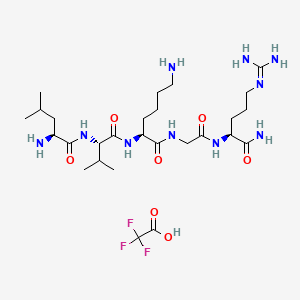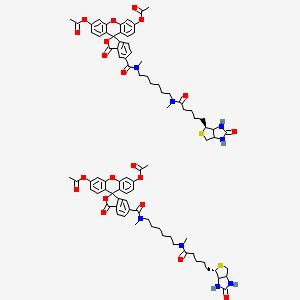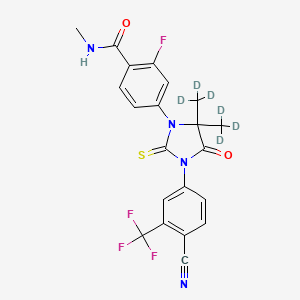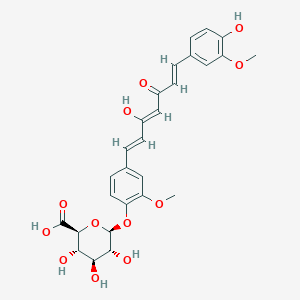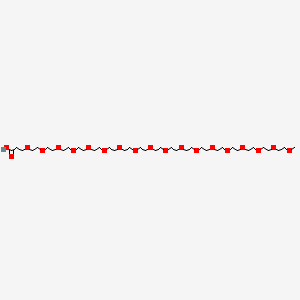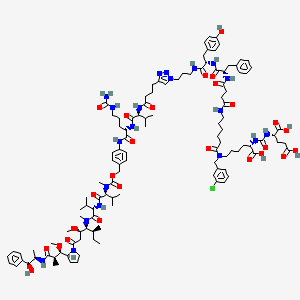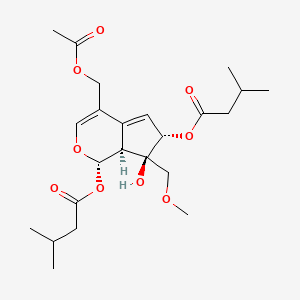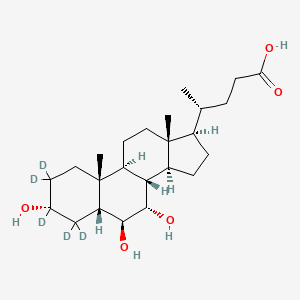
alpha-Muricholic Acid-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-Muricholic Acid-d5: is a deuterated form of alpha-Muricholic Acid, a primary bile acid predominantly found in rodents. This compound is characterized by the replacement of five hydrogen atoms with deuterium, a stable isotope of hydrogen. The molecular formula of this compound is C24H35D5O5, and it plays a significant role in various metabolic processes and signaling interactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of alpha-Muricholic Acid-d5 involves the incorporation of deuterium into the alpha-Muricholic Acid molecule. This can be achieved through various deuteration techniques, such as catalytic exchange reactions or the use of deuterated reagents. The reaction conditions typically involve the use of deuterium gas or deuterated solvents under controlled temperature and pressure .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and maintain the required reaction conditions. The final product is purified through techniques such as chromatography to ensure high purity and isotopic enrichment .
Analyse Des Réactions Chimiques
Types of Reactions: Alpha-Muricholic Acid-d5 undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated alcohols or hydrocarbons .
Applications De Recherche Scientifique
Alpha-Muricholic Acid-d5 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studies of bile acid synthesis and metabolism due to its stable isotopic label.
Biology: Employed in investigations of metabolic pathways and signaling interactions involving bile acids.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of bile acids.
Industry: Applied in the development of deuterated drugs with improved pharmacokinetic and metabolic profiles .
Mécanisme D'action
The mechanism of action of alpha-Muricholic Acid-d5 involves its interaction with various molecular targets and pathways. As a bile acid, it plays a role in the emulsification and absorption of dietary fats. It also interacts with nuclear receptors such as the farnesoid X receptor, regulating the expression of genes involved in bile acid synthesis and metabolism. The deuterium substitution may affect the compound’s pharmacokinetic and metabolic properties, potentially leading to altered biological activity .
Comparaison Avec Des Composés Similaires
Alpha-Muricholic Acid-d5 can be compared with other similar compounds, such as:
Alpha-Muricholic Acid: The non-deuterated form, which is the most abundant primary bile acid in rodents.
Beta-Muricholic Acid: Another primary bile acid with a different hydroxyl group configuration.
Gamma-Muricholic Acid (Hyocholic Acid): A bile acid with a unique hydroxylation pattern.
Omega-Muricholic Acid: A bile acid found in conventional mice with a normal microbiome
Uniqueness: The uniqueness of this compound lies in its deuterium substitution, which provides distinct advantages in scientific research. The stable isotopic label allows for precise tracing and quantitation in metabolic studies, making it a valuable tool in various fields of research .
Propriétés
Formule moléculaire |
C24H40O5 |
|---|---|
Poids moléculaire |
413.6 g/mol |
Nom IUPAC |
(4R)-4-[(3R,5R,6S,7S,8S,9S,10R,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,6,7-trihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H40O5/c1-13(4-7-19(26)27)15-5-6-16-20-17(9-11-23(15,16)2)24(3)10-8-14(25)12-18(24)21(28)22(20)29/h13-18,20-22,25,28-29H,4-12H2,1-3H3,(H,26,27)/t13-,14-,15-,16+,17+,18+,20+,21+,22+,23-,24-/m1/s1/i8D2,12D2,14D |
Clé InChI |
DKPMWHFRUGMUKF-DPNNYSDMSA-N |
SMILES isomérique |
[2H][C@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H]([C@H]([C@@H]2C1([2H])[2H])O)O)CC[C@@H]4[C@H](C)CCC(=O)O)C)C)([2H])[2H])O |
SMILES canonique |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


